An In-depth Technical Guide to PF-232798: Chemical Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to PF-232798: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-232798 is a potent, second-generation, orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). Developed by Pfizer, it represents a significant advancement in the class of entry inhibitors for the treatment of Human Immunodeficiency Virus (HIV) infection. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthetic route, and the key biological activities of PF-232798. The document includes tabulated quantitative data for easy comparison, detailed experimental protocols for pivotal assays, and visualizations of the relevant biological pathway and experimental workflows.
Chemical Structure and Properties
PF-232798, with the systematic IUPAC name N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide, is a complex heterocyclic molecule. Its structure is characterized by a central tropane scaffold, similar to its predecessor maraviroc, which is crucial for its antagonist activity at the CCR5 receptor.
Chemical Structure:
Table 1: Chemical and Physical Properties of PF-232798
| Property | Value |
| IUPAC Name | N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide |
| Molecular Formula | C₂₉H₄₀FN₅O |
| Molecular Weight | 509.66 g/mol |
| CAS Number | 849753-98-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Synthesis of PF-232798
The synthesis of PF-232798 is a multi-step process that involves the construction of the key imidazopiperidine and tropane fragments, followed by their coupling and final modification. The detailed synthetic scheme is outlined in the Journal of Medicinal Chemistry, 2011, 54(1), pp 67-77. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for PF-232798.
Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)
This is a representative protocol based on typical organic synthesis methodologies and the information available. For the exact, detailed procedures, please refer to the primary publication.
Step 1: Synthesis of the Imidazopiperidine Moiety A protected 4-piperidone derivative is reacted with a source of ammonia to introduce two amino groups at the 3 and 4 positions. The resulting diaminopiperidine intermediate is then cyclized with an appropriate carboxylic acid derivative (e.g., an orthoester) to form the imidazole ring, which is subsequently acylated to introduce the isobutyryl group.
Step 2: Synthesis of the Tropane Fragment Tropinone is subjected to reductive amination to introduce an amino group at the 3-position, yielding 3-amino-8-azabicyclo[3.2.1]octane.
Step 3: Coupling and Final Elaboration The imidazopiperidine fragment is coupled with the tropane fragment through a nucleophilic substitution reaction. The resulting intermediate is then further elaborated by coupling with the (S)-1-(3-fluorophenyl)-3-aminopropane derivative and subsequent N-acetylation to yield the final product, PF-232798. Purification is typically achieved through column chromatography and recrystallization.
Biological Activity and Mechanism of Action
PF-232798 is a potent and selective antagonist of the CCR5 receptor. CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 into host cells, primarily CD4+ T-lymphocytes. By binding to a transmembrane allosteric site on CCR5, PF-232798 induces a conformational change in the receptor that prevents its interaction with the HIV-1 envelope glycoprotein gp120, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.
Caption: Mechanism of HIV-1 entry and inhibition by PF-232798.
Table 2: In Vitro Biological Activity of PF-232798
| Assay | Cell Line/System | Endpoint | Value | Reference |
| CCR5 Binding Affinity | CHO cells expressing human CCR5 | Ki (nM) | ~0.5 | [1] |
| Anti-HIV-1 Activity (BaL strain) | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ (nM) | ~2.0 | [2] |
| hERG Channel Inhibition | HEK293 cells expressing hERG | IC₅₀ (µM) | >10 | [3] |
| Anti-HIV-1 Activity (Maraviroc-resistant strain) | Human PBMCs | EC₅₀ (nM) | Potent activity maintained | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize PF-232798.
4.1 CCR5 Receptor Binding Assay
Objective: To determine the binding affinity of PF-232798 to the human CCR5 receptor.
Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α) that binds to CCR5. The ability of PF-232798 to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Materials:
-
CHO-K1 cells stably expressing human CCR5
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Radioligand: ¹²⁵I-MIP-1α (specific activity ~2000 Ci/mmol)
-
PF-232798 stock solution in DMSO
-
Non-specific binding control: unlabeled MIP-1α
-
Scintillation fluid and counter
Procedure:
-
Prepare a suspension of CCR5-expressing CHO-K1 cell membranes.
-
In a 96-well plate, add binding buffer, a serial dilution of PF-232798, and the radioligand at a concentration near its Kd.
-
For total binding wells, add only buffer and radioligand. For non-specific binding wells, add a high concentration of unlabeled MIP-1α.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for PF-232798. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
4.2 Anti-HIV-1 Entry Assay
Objective: To determine the potency of PF-232798 in inhibiting HIV-1 entry into target cells.
Principle: This assay measures the ability of PF-232798 to prevent the infection of susceptible cells (e.g., PBMCs) by an R5-tropic strain of HIV-1. The readout is typically the level of a viral protein (e.g., p24 antigen) or the activity of a reporter gene in the infected cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), stimulated with PHA and IL-2
-
R5-tropic HIV-1 strain (e.g., BaL)
-
Culture medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics
-
PF-232798 stock solution in DMSO
-
p24 ELISA kit
Procedure:
-
Plate stimulated PBMCs in a 96-well plate.
-
Add serial dilutions of PF-232798 to the wells and pre-incubate for 1 hour at 37°C.
-
Add a standardized amount of HIV-1 to the wells.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Plot the p24 concentration against the PF-232798 concentration and determine the EC₅₀ value.
Caption: A representative workflow for an anti-HIV-1 entry assay.
4.3 hERG Potassium Channel Assay
Objective: To assess the potential for PF-232798 to cause cardiac toxicity by inhibiting the hERG potassium channel.
Principle: This electrophysiological assay uses the patch-clamp technique to measure the flow of potassium ions through the hERG channel in a cell line stably expressing the channel. The effect of PF-232798 on the hERG current is quantified.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Internal and external recording solutions
-
PF-232798 stock solution in DMSO
Procedure:
-
Culture HEK293-hERG cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit the characteristic hERG tail current.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of PF-232798.
-
Record the hERG current in the presence of the compound.
-
Wash out the compound to assess the reversibility of any effects.
-
Repeat with a range of concentrations to generate a concentration-response curve and determine the IC₅₀ value.
Conclusion
PF-232798 is a highly potent and selective CCR5 antagonist with a promising preclinical profile. Its chemical structure has been optimized to improve upon first-generation CCR5 inhibitors, demonstrating excellent anti-HIV-1 activity, including against maraviroc-resistant strains, and a favorable safety profile with respect to hERG channel inhibition. The synthetic route, while complex, is well-defined. The detailed experimental protocols provided herein offer a foundation for further research and development of CCR5-targeted therapeutics.
